2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane
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Overview
Description
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is an organic compound that features an iodomethyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane typically involves the iodination of a suitable precursor. One common method involves the reaction of 2,6,6-trimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group serves as a reactive site for nucleophiles, facilitating the formation of new chemical bonds. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(iodomethyl)benzene: Similar in having iodomethyl groups but differs in the aromatic ring structure.
1,3-Bis(iodomethyl)benzene: Another isomer with iodomethyl groups on a benzene ring.
2-(Iodomethyl)-1,3,5-trimethylbenzene: Similar in having iodomethyl groups but differs in the benzene ring structure.
Uniqueness
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to the benzene derivatives
Biological Activity
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems and potential applications in biomedicine and environmental science.
This compound is characterized by its unique dioxane structure which influences its reactivity and interaction with biological systems. The presence of the iodomethyl group enhances its electrophilic properties, potentially allowing it to participate in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds related to dioxanes exhibit antimicrobial properties. For instance, studies have shown that 1,4-dioxane derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Biodegradation Potential
The biodegradation of 1,4-dioxane and its derivatives is a significant area of research due to environmental concerns. Microbial communities have been identified that can degrade 1,4-dioxane effectively. For example, a study reported that specific bacteria could utilize 1,4-dioxane as a carbon source under anaerobic conditions, leading to its breakdown into less harmful substances .
Table 1: Summary of Microbial Degradation Studies
Microorganism | Substrate Used | Degradation Rate | Conditions |
---|---|---|---|
Pseudonocardia dioxanivorans | 1,4-Dioxane | Up to 64% in 6 months | Anaerobic |
Pseudomonas mendocina KR1 | 1,4-Dioxane | >300 mole:1 mole | Co-metabolic with Ethane |
Escherichia coli TG1 (T4MO) | 1,4-Dioxane | Variable | Aerobic |
Toxicological Profile
The toxicological effects of this compound are linked to the broader category of dioxanes. Studies have indicated that exposure to 1,4-dioxane can lead to adverse health effects such as irritation of the respiratory tract and potential carcinogenicity . The compound's ability to penetrate biological membranes raises concerns about its safety profile in both environmental and clinical settings.
Case Studies
Several case studies highlight the application of dioxane derivatives in remediation efforts. A notable case involved the installation of granular activated carbon (GAC) systems designed to remove 1,4-dioxane from contaminated water supplies. These systems demonstrated over 98% removal efficiency over several years . Such findings underscore the importance of understanding the biological activity of compounds like this compound for environmental management.
Research Findings
Recent research emphasizes the need for further exploration into the enzymatic pathways involved in the biodegradation of dioxanes. Studies have identified specific monooxygenases that play critical roles in breaking down these compounds. Understanding these pathways could lead to enhanced bioremediation strategies and the development of more effective treatments for contaminated sites .
Properties
Molecular Formula |
C8H15IO2 |
---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-(iodomethyl)-2,6,6-trimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-7(2)5-10-6-8(3,4-9)11-7/h4-6H2,1-3H3 |
InChI Key |
AJJJSTLURMHZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(O1)(C)CI)C |
Origin of Product |
United States |
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